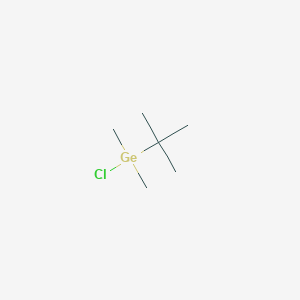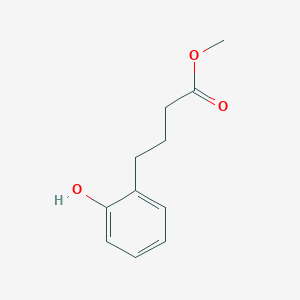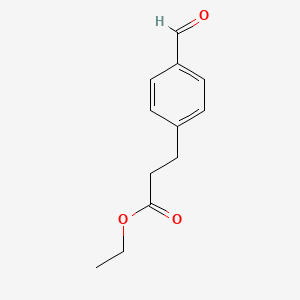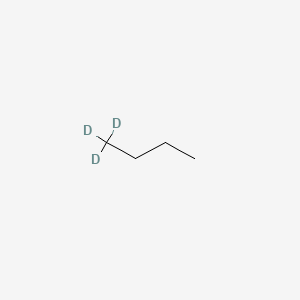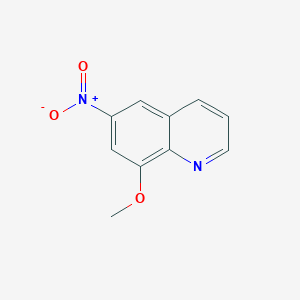
8-Methoxy-6-nitroquinoline
Vue d'ensemble
Description
8-Methoxy-6-nitroquinoline is a chemical compound used in treating and preventing pancreatic cancer. It is also used in the preparation of Quinoline derivatives as antiparasitic agents useful in the prophylaxis and treatment of malaria and parasitic diseases .
Synthesis Analysis
The synthesis of 8-Methoxy-6-nitroquinoline involves several steps. It can be synthesized from Glycerol and 2-Methoxy-4-nitroaniline .Molecular Structure Analysis
The molecular formula of 8-Methoxy-6-nitroquinoline is C10H8N2O3, and its molecular weight is 204.18 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
8-Methoxy-6-nitroquinoline has been used in the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of primaquine, and 2-substituted/2,5-disubstituted-6-methoxy-8-nitroquinolines .Physical And Chemical Properties Analysis
8-Methoxy-6-nitroquinoline is a solid at 20 degrees Celsius . It has a melting point of 158-160 degrees Celsius . The compound is yellow in color .Applications De Recherche Scientifique
Application in Medicinal Chemistry
- Scientific Field : Medicinal Chemistry
- Summary of Application : Quinoline and its analogues, including 8-Methoxy-6-nitroquinoline, have become essential heterocyclic compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery .
- Methods of Application : Various synthesis protocols have been reported for the construction of this scaffold . These include transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions and green reaction protocols .
- Results or Outcomes : The main focus of this research is to tackle the drawbacks of the syntheses and side effects on the environment . Various selected quinolines and derivatives with potential biological and pharmaceutical activities have been presented .
Application in the Synthesis of Bioactive Compounds
- Scientific Field : Organic Chemistry
- Summary of Application : 6-Methoxy-8-nitroquinoline has been used in the synthesis of 6-methoxy-8-aminoquinoline, a metabolite of primaquine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful synthesis of 6-methoxy-8-aminoquinoline .
Application in Cancer Treatment
- Scientific Field : Oncology
- Summary of Application : 6-Methoxy-8-nitroquinoline is used in treating and preventing pancreatic cancer .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome of this application is the potential treatment and prevention of pancreatic cancer .
Application in Antiparasitic Treatment
- Scientific Field : Parasitology
- Summary of Application : 6-Methoxy-8-nitroquinoline is used in the preparation of Quinoline derivatives as antiparasitic agents useful in the prophylaxis and treatment of malaria and parasitic diseases .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome of this application is the potential prophylaxis and treatment of malaria and parasitic diseases .
Application in the Synthesis of Bisubstituted Phenoxy-6-methoxy-8-aminoquinoline
- Scientific Field : Organic Chemistry
- Summary of Application : 8-Nitroquinoline is used in the preparation of bisubstituted phenoxy-6-methoxy-8-aminoquinoline .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful synthesis of bisubstituted phenoxy-6-methoxy-8-aminoquinoline .
Application in the Synthesis of Furazano [3,4-h] Quinoline
- Scientific Field : Organic Chemistry
- Summary of Application : 8-Nitroquinoline is used in the preparation of furazano [3,4-h] quinoline .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The outcome of this application is the successful synthesis of furazano [3,4-h] quinoline .
Safety And Hazards
Propriétés
IUPAC Name |
8-methoxy-6-nitroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-6-8(12(13)14)5-7-3-2-4-11-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZOFSUAHDCNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40528450 | |
| Record name | 8-Methoxy-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methoxy-6-nitroquinoline | |
CAS RN |
80912-11-4 | |
| Record name | 8-Methoxy-6-nitroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40528450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



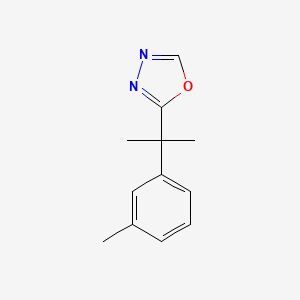
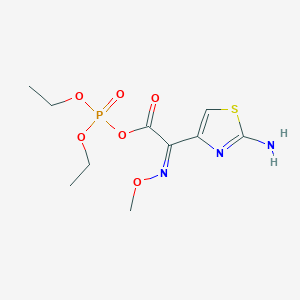
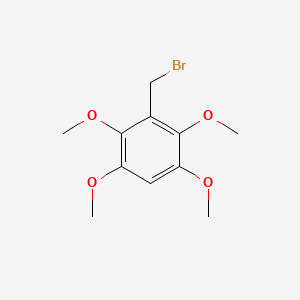
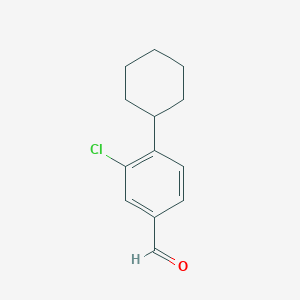

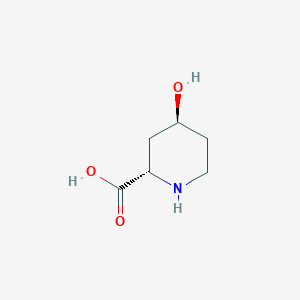
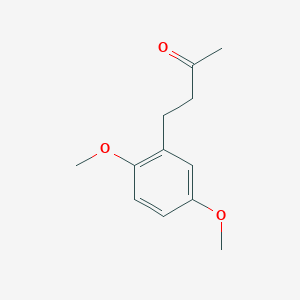
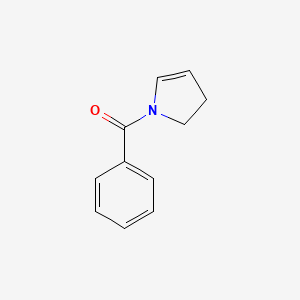
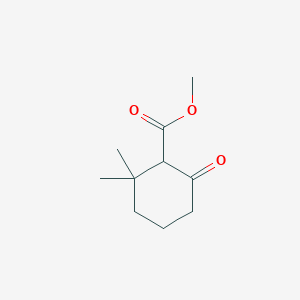
![1,3,7-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B1611515.png)
